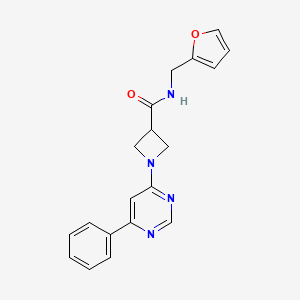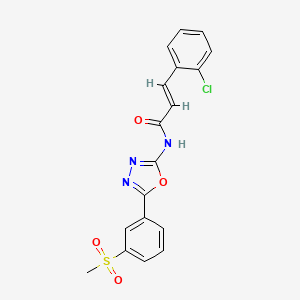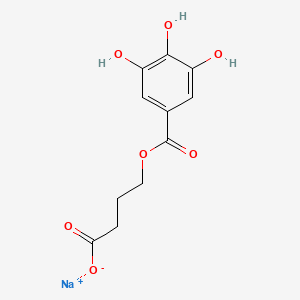
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a chemical compound with the molecular formula C11H11NaO7 It is a sodium salt derivative of 4-(3,4,5-trihydroxybenzoyloxy)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.
Neutralization: The esterified product is then neutralized with a sodium hydroxide solution to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Material Preparation: Ensuring high purity of 3,4,5-trihydroxybenzoic acid and butanoic acid.
Reaction Optimization: Using automated systems to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the hydroxyl groups on the benzene ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Ester derivatives or substituted aromatic compounds.
Scientific Research Applications
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling Modulation: The compound can modulate signaling pathways related to cell growth and apoptosis, which is relevant in cancer research.
Comparison with Similar Compounds
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate can be compared with other similar compounds such as:
Sodium 4-hydroxybenzoate: Known for its preservative properties.
Sodium 3,4,5-trihydroxybenzoate: Similar antioxidant properties but lacks the butanoate moiety.
Sodium 4-(3,4-dihydroxybenzoyloxy)butanoate: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJWCJRAKPSMI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)
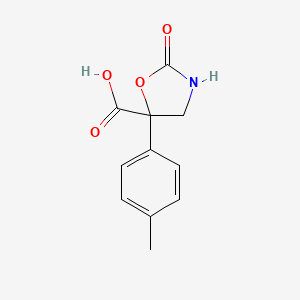
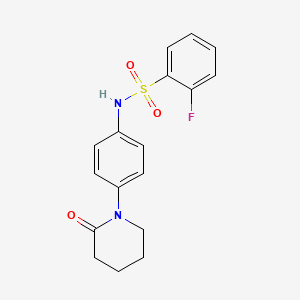
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)
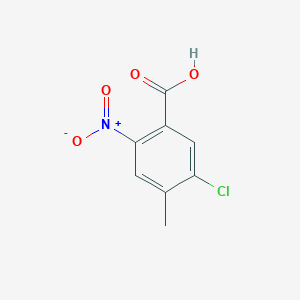
![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)

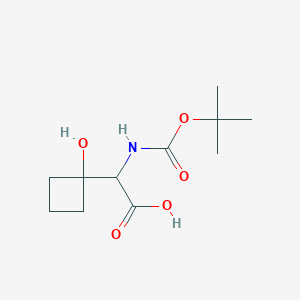
![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)
